molecular formula C14H14F2N2O B2560384 (4,4-difluoropiperidin-1-yl)-(1H-indol-2-yl)methanone CAS No. 2327283-08-7

(4,4-difluoropiperidin-1-yl)-(1H-indol-2-yl)methanone

Cat. No. B2560384
CAS RN: 2327283-08-7
M. Wt: 264.276
InChI Key: IAJACKCNGPTFSL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom, and an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperidine and indole rings. The piperidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The indole ring is aromatic and could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents on the piperidine and indole rings .

Future Directions

The potential applications of this compound would depend on its biological activity. It could potentially be investigated for use in pharmaceuticals or as a chemical tool in biological research .

properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c15-14(16)5-7-18(8-6-14)13(19)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJACKCNGPTFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole

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